molecular formula C7H6N4O3 B12117112 Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate

Cat. No.: B12117112
M. Wt: 194.15 g/mol
InChI Key: VTWGVBPJSLVKPK-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate is a fused, bicyclic heterocyclic compound of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures. It belongs to the 1,2,4-triazolopyrimidine class of compounds, which are recognized as privileged scaffolds in drug discovery due to their wide range of therapeutic properties . The synthetic route to this ester involves a one-pot reaction, contributing to its value as an efficient and atom-economical building block for researchers . Characterization data for this compound confirms its structure: it is reported as a brown solid with a melting point of 185–187 °C. Spectroscopic data includes a 1H NMR signature with a characteristic singlet for the triazole proton at 8.91 ppm (H-5) and the pyrimidine proton at 6.66 ppm (H-7), along with the expected methyl ester quartet and triplet . Researchers utilize this and related triazolopyrimidine cores to explore new chemical space for biological activity. Recent studies on analogous structures have demonstrated promising antitumor activities against various cancer cell lines, highlighting the potential of this chemotype in developing new pharmacological tools . This product is intended For Research Use Only.

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

methyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-3-8-10-7(11)9-4/h2-3H,1H3,(H,9,10)

InChI Key

VTWGVBPJSLVKPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N2C=NNC2=N1

Origin of Product

United States

Preparation Methods

Method Overview

This approach utilizes 3-amino-1,2,4-triazole (ATA) and β-keto esters (e.g., methyl acetoacetate) under reflux conditions to form the triazolopyrimidine core.

Procedure:

  • Reaction Setup : ATA (1.0 equiv) and methyl acetoacetate (1.2 equiv) are refluxed in acetic acid for 8–12 hours.

  • Cyclization : Intramolecular dehydration forms the triazolo[4,3-a]pyrimidine skeleton.

  • Esterification : The methyl ester group is introduced via in situ reaction with methyl chloroformate.

Data:

Starting MaterialConditionsYieldReference
3-Amino-1,2,4-triazole + methyl acetoacetateAcetic acid, reflux, 10 h72%

Intramolecular Cyclization of Hydrazino Pyrimidine Precursors

Method Overview

Hydrazine-containing pyrimidines undergo cyclization to form the triazolo ring. This method is effective for introducing substituents at specific positions.

Procedure:

  • Synthesis of 4-Hydrazinopyrimidine : 5-Carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine is prepared via hydrazine substitution.

  • Cyclization : Treatment with conc. H<sub>2</sub>SO<sub>4</sub> at 25°C for 4 hours induces ring closure.

  • Esterification : The carboxylic acid is methylated using dimethyl sulfate in alkaline conditions.

Data:

IntermediateCyclization AgentYieldReference
4-Hydrazino-6-methylpyrimidineH<sub>2</sub>SO<sub>4</sub>, 25°C75%

Multicomponent Reactions (MCRs)

One-Pot Synthesis Using Isocyanides and Acetylenes

MCRs enable efficient assembly of the triazolopyrimidine core in a single step.

Procedure:

  • Zwitterion Formation : tert-Butyl isocyanide reacts with dimethyl acetylenedicarboxylate (DMAD) in CH<sub>2</sub>Cl<sub>2</sub> at 0°C.

  • Nucleophilic Attack : A pyrimidine derivative (e.g., 2-amino-4H-1,3-thiazin-4-one) is added to the zwitterion, followed by cyclization at room temperature.

  • Workup : Column chromatography (hexane/EtOAc) isolates the product.

Data:

ComponentsConditionsYieldReference
Isocyanide + DMAD + pyrimidineCH<sub>2</sub>Cl<sub>2</sub>, 0°C to RT81–85%

Microwave-Assisted Synthesis

Rapid Cyclization Under Microwave Irradiation

Microwave irradiation reduces reaction times and improves yields compared to conventional heating.

Procedure:

  • Reagent Mixing : ATA, methyl cyanoacetate, and ammonium acetate are combined in ethanol.

  • Microwave Conditions : Irradiated at 150°C for 15 minutes.

  • Esterification : Post-reaction methylation with methyl iodide.

Data:

ConditionsTimeYieldReference
Microwave, 150°C15 min88%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationSimple setup, scalableLong reaction times70–75%
Intramolecular CyclizationHigh regioselectivityRequires acidic conditions75–80%
MCRsOne-pot synthesisSensitive to moisture80–85%
MicrowaveFast, efficientSpecialized equipment needed85–90%

Key Reaction Mechanisms

  • Cyclocondensation : ATA’s amino group attacks the β-keto ester’s carbonyl, followed by dehydration to form the triazolo ring.

  • MCRs : Zwitterion intermediates facilitate simultaneous bond formation between three components.

  • Microwave Effects : Dielectric heating accelerates kinetic rates, reducing side reactions.

Challenges and Optimization Strategies

  • Ester Hydrolysis : Use of anhydrous conditions prevents premature hydrolysis of the methyl ester.

  • Byproduct Formation : DBU or Et<sub>3</sub>N minimizes side reactions during cyclization.

  • Purification : Silica gel chromatography (EtOAc/hexane) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate and its derivatives. The compound has been shown to exhibit significant inhibitory effects on various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation :
    • The compound has demonstrated the ability to induce apoptosis in cancer cells by targeting key signaling pathways such as the ERK pathway. This leads to reduced cell viability and cell cycle arrest in specific phases (G2/M phase) .
  • Cytotoxicity :
    • In vitro studies have reported IC50 values within the micromolar range against several cancer lines, indicating potent cytotoxic effects. For instance, derivatives of this compound showed IC50 values ranging from 0.24 μM to 3.91 μM against breast cancer cell lines like MCF-7 and MDA-MB-231 .
Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound H12MGC-8033.91ERK pathway inhibition
Compound AMDA-MB-23117.83Induces apoptosis
Compound BMCF-719.73Cell cycle arrest

Other Therapeutic Applications

Beyond its anticancer properties, this compound is being explored for potential applications in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antimicrobial properties that could be beneficial in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : There is emerging evidence indicating that the compound may have anti-inflammatory effects that could be useful in managing conditions characterized by chronic inflammation.

Case Studies and Research Findings

A comprehensive evaluation of the biological activity of this compound includes various studies that highlight its potential as an anticancer agent:

  • Study on Anticancer Activity : Research published in peer-reviewed journals indicates that triazolo[4,3-a]pyrimidine derivatives effectively suppress signaling pathways critical for cancer cell survival .
  • Antitumor Activity Assessment : Investigations into new derivatives synthesized from this class have shown promising antitumor activity with IC50 values comparable to established chemotherapy agents like Cisplatin .

Mechanism of Action

The mechanism of action of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocycles, focusing on core architecture, substituents, synthesis methods, and functional properties.

Core Heterocyclic Structure

  • Target Compound: Features a [1,2,4]triazolo[4,3-a]pyrimidine core, combining a triazole and pyrimidine ring.
  • Thiazolopyrimidines (e.g., ): Replace the triazole ring with a thiazole moiety, altering electronic density and hydrogen-bonding capabilities. The thiazolo[3,2-a]pyrimidine in exhibits a flattened boat conformation with significant puckering, influencing crystal packing via C–H···O interactions .
  • Thiadiazolopyrimidines (): Incorporate a thiadiazole ring, increasing sulfur-mediated interactions. These derivatives often prioritize carboxamide substituents, enhancing polarity compared to ester-containing analogs .
  • Triazolopyridines (): Fuse triazole with pyridine instead of pyrimidine, reducing nitrogen count and altering basicity. Such modifications are leveraged in pharmaceutical salt forms to improve solubility and bioavailability .

Substituent Effects

Compound Type Key Substituents Functional Impact
Target Triazolopyrimidine Methyl ester (C7), oxo (C5) Ester group may enhance lipophilicity; oxo moiety enables hydrogen bonding.
Triazolopyrimidine () Aryl, carbonitrile, amino Carbonitrile and amino groups increase polarity and reactivity for drug design .
Thiazolopyrimidine () Ethyl ester, trimethoxybenzylidene Bulky trimethoxybenzylidene group sterically hinders interactions; ethyl ester modulates solubility .
Thiadiazolopyrimidine () Carboxamide, phenyl Carboxamide improves hydrogen-bonding capacity, favoring target engagement .
Triazolopyridine () Ethynyl, benzamide, methylpiperazine Ethynyl spacer and methylpiperazine enhance pharmacokinetic properties .

Structural and Functional Insights

  • Ring Conformation : The thiazolopyrimidine in adopts a flattened boat conformation with a dihedral angle of 80.94° between fused rings, whereas triazolopyrimidines may exhibit distinct puckering due to differing heteroatom arrangements .
  • Hydrogen Bonding : The target compound’s oxo group likely participates in hydrogen bonding, similar to the 3-oxo group in ’s derivative, which forms C–H···O chains in crystals .
  • Solubility and Bioavailability : Methyl/ethyl esters (target and ) offer moderate lipophilicity, while carboxamides () and salt forms () enhance aqueous solubility .

Biological Activity

Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate (CAS Number: 57351-62-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₇H₆N₄O₃
  • Molecular Weight : 194.15 g/mol
  • CAS Number : 890626-47-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been reported to exhibit inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, research indicates that similar triazolo-pyrimidine derivatives can inhibit DNA-dependent protein kinases (DNA-PK), which play a crucial role in the DNA damage response and repair mechanisms .

Biological Activity

The compound has shown promising results in various biological assays:

  • Anticancer Activity :
    • In vitro studies have demonstrated that methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives exhibit cytotoxic effects against multiple cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.
    • A notable study reported that compounds with similar structures effectively inhibited tumor growth in xenograft models when combined with chemotherapeutic agents .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective properties in models of neurodegenerative diseases. These compounds may exert their effects by modulating oxidative stress and inflammation pathways .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of triazolo-pyrimidine derivatives. Among them, methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine was identified as a potent inhibitor of cancer cell proliferation in vitro and demonstrated significant tumor regression in vivo models when used in combination with doxorubicin .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of triazolo-pyrimidines indicated that methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine exhibited substantial activity against Staphylococcus aureus and Candida albicans. The study emphasized its potential as a lead compound for developing new antimicrobial therapies .

Data Table: Biological Activities Overview

Biological ActivityAssay TypeResultReference
AnticancerCell ProliferationIC50 = 12 µM (A549 cells)
AntimicrobialDisk DiffusionInhibition Zone = 15 mm
NeuroprotectionOxidative StressReduced ROS levels

Q & A

Advanced Research Question

  • Multi-Technique Validation : Cross-validate SC-XRD data with DFT-calculated bond lengths/angles to confirm deviations (e.g., non-planar rings) .
  • Dynamic NMR : Resolves tautomerism or conformational flexibility in solution (e.g., keto-enol equilibria).
  • Synchrotron XRD : High-resolution data clarifies disorder in crystal lattices, common in flexible fused-ring systems .

How can derivatives be designed for targeted biological activity?

Advanced Research Question

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Prodrug Strategies : Replace the methyl ester with hydrolyzable groups (e.g., tert-butyl) to improve bioavailability .
  • Fragment-Based Screening : Use molecular docking to prioritize derivatives with predicted affinity for kinases or GPCRs .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethyl acetate/ethanol mixtures) for gram-scale batches .
  • Byproduct Control : Monitor intermediates via TLC (90:10 EtOAc/hexane) to minimize side reactions .
  • Thermal Stability : Avoid decomposition during reflux by maintaining temperatures ≤100°C .

How is the compound’s stability assessed under varying storage conditions?

Advanced Research Question

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., ester hydrolysis) .
  • Light Sensitivity : UV-vis spectroscopy detects photolytic changes (λmax shifts >10 nm indicate instability) .

What computational methods support the rational design of novel derivatives?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding mode stability .
  • QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to predict potent analogs .
  • Docking Studies : Use AutoDock Vina to screen virtual libraries against targets like topoisomerase II .

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